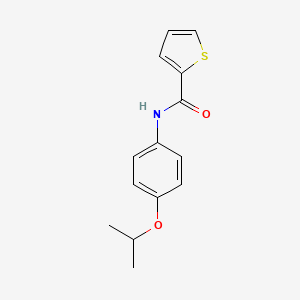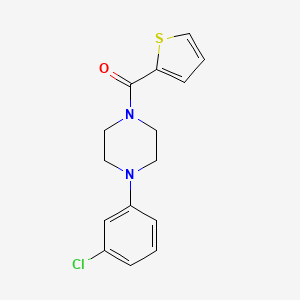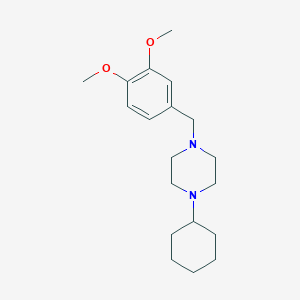
N-(4-isopropoxyphenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropoxyphenyl)-2-thiophenecarboxamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential use in various research applications. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and is primarily used in the field of sports medicine and exercise physiology. The compound is known for its ability to enhance endurance and improve physical performance, making it an attractive option for athletes and researchers alike.
Mecanismo De Acción
N-(4-isopropoxyphenyl)-2-thiophenecarboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which regulates lipid and glucose metabolism in the body. By activating this pathway, the compound increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to an increase in energy production and improved endurance.
Biochemical and Physiological Effects:
Studies have shown that N-(4-isopropoxyphenyl)-2-thiophenecarboxamide has a number of biochemical and physiological effects on the body. These include an increase in fatty acid oxidation, an increase in glucose uptake, an increase in mitochondrial biogenesis, and an increase in endurance. The compound has also been shown to improve insulin sensitivity and reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-isopropoxyphenyl)-2-thiophenecarboxamide in lab experiments is its ability to enhance endurance and improve physical performance. This makes it an attractive option for researchers studying the effects of exercise on the body. However, one of the limitations of using the compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-isopropoxyphenyl)-2-thiophenecarboxamide. One area of interest is the compound's potential use in the treatment of metabolic disorders such as obesity and diabetes. Another area of interest is the development of more selective compounds that can activate the PPARδ pathway without causing off-target effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-isopropoxyphenyl)-2-thiophenecarboxamide on the body.
Métodos De Síntesis
The synthesis of N-(4-isopropoxyphenyl)-2-thiophenecarboxamide involves a multi-step process that begins with the preparation of 4-isopropoxyphenylboronic acid. This is followed by the coupling of the boronic acid with 2-thiophenecarboxylic acid, which leads to the formation of the target compound. The final step involves purification of the compound using column chromatography to obtain a pure product.
Aplicaciones Científicas De Investigación
N-(4-isopropoxyphenyl)-2-thiophenecarboxamide has been extensively studied for its potential use in various research applications. One of its primary uses is in the field of sports medicine, where it is used to enhance endurance and improve physical performance. The compound has also been studied for its potential use in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia.
Propiedades
IUPAC Name |
N-(4-propan-2-yloxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(2)17-12-7-5-11(6-8-12)15-14(16)13-4-3-9-18-13/h3-10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNAJNPFYYJPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropoxyphenyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[3-(methylthio)propyl]-3-pyrrolidinyl}-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5686942.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)
![2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5686954.png)
![ethyl 2-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5686955.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B5686973.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686987.png)



![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![2-(4-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5687022.png)